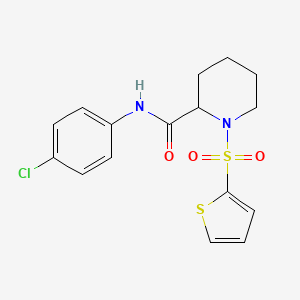
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C16H17NO2S . It has a molecular weight of 287.4 g/mol .
Physical and Chemical Properties The compound has a computed XLogP3-AA value of 2.8, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass is 287.09799996 g/mol . The topological polar surface area is 77.6 Ų . It has a heavy atom count of 20 . The complexity of the compound is 360 .
Aplicaciones Científicas De Investigación
Tetranuclear [Cu-Ln]₂ Single Molecule Magnets
Research conducted by Costes, Shova, and Wernsdorfer (2008) on tetranuclear [Cu-Ln]₂ single molecule magnets involves the synthesis and structural and magnetic studies of a trianionic ligand, which demonstrates the formation of dinuclear Cu-Ln complexes that assemble into tetranuclear species. These high-spin species exhibit ferromagnetic interactions, making them significant for applications in molecular magnetism and potentially in quantum computing and information storage (Costes, Shova, & Wernsdorfer, 2008).
Synthesis and Antipathogenic Activity of Thiourea Derivatives
Limban, Marutescu, and Chifiriuc (2011) explored the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives. Their research found significant anti-microbial properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm formation capabilities. This study highlights the potential of developing novel anti-microbial agents with antibiofilm properties, leveraging the chemistry of compounds related to N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzamide (Limban, Marutescu, & Chifiriuc, 2011).
Superelectrophilic Amidomethylation in Organic Synthesis
Olah et al. (1993) demonstrated the superelectrophilic amidomethylation of aromatics using N-hydroxymethylphthalimide in trifluoromethanesulfonic acid, extending the scope of α-amidomethylation reactions. This process involves diprotonated N-hydroxymethylphthalimide as a superelectrophilic reagent, offering a new pathway for the synthesis of α-amidomethylated products, which could be relevant in the synthesis of pharmaceuticals and complex organic molecules (Olah et al., 1993).
Chemoselective N-benzoylation
Singh, Lakhan, and Singh (2017) discussed the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, leading to the formation of compounds like N-(2-hydroxyphenyl)benzamides. This method demonstrates an efficient approach to synthesize biologically interesting compounds, potentially useful in the development of new drugs or bioactive molecules (Singh, Lakhan, & Singh, 2017).
Discovery of Histone Deacetylase Inhibitors
Zhou et al. (2008) described the discovery of a small molecule, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound has shown significant antitumor activity and has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Propiedades
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c19-18(20,21)15-7-3-6-12(8-15)16(23)22-11-17(24)9-13-4-1-2-5-14(13)10-17/h1-8,24H,9-11H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCICGYQYCVFQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
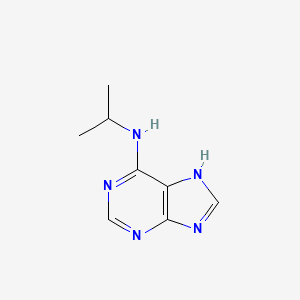
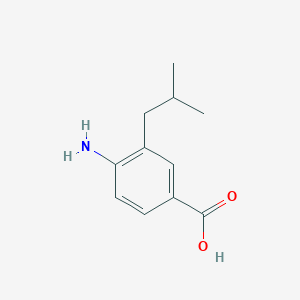
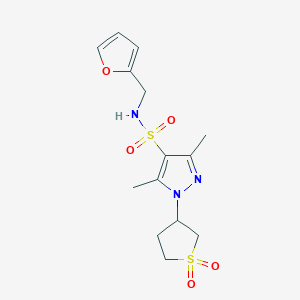

![6-{[4-(4-chlorophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2409013.png)

![(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine](/img/structure/B2409016.png)
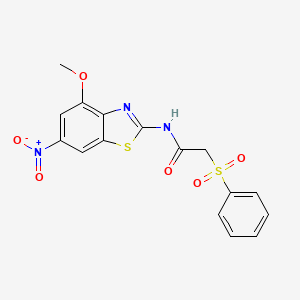
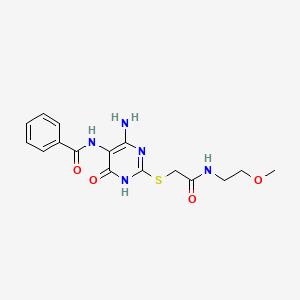
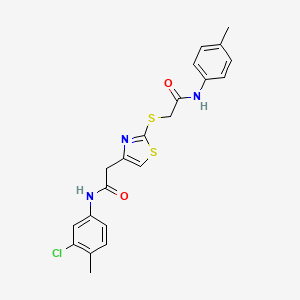

![1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2409021.png)
![2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2409022.png)
